molecular formula C18H11BrCl2N2S B15021218 6-(4-Bromophenyl)-2-(2,4-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole

6-(4-Bromophenyl)-2-(2,4-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B15021218
M. Wt: 438.2 g/mol
InChI Key: YGJCLAXNTMNBIY-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be formed by the cyclization of a thioamide with a haloketone.

    Coupling Reactions: The final step involves coupling the imidazole and thiazole rings with the appropriate bromophenyl and dichlorophenyl groups. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups in place of the halogens.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.

    Material Science:

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole
  • 6-(4-fluorophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole
  • 6-(4-methylphenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole

Uniqueness

The uniqueness of 6-(4-bromophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine and chlorine atoms can affect the compound’s electronic properties and its interactions with biological targets.

Properties

Molecular Formula

C18H11BrCl2N2S

Molecular Weight

438.2 g/mol

IUPAC Name

6-(4-bromophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H11BrCl2N2S/c19-13-4-1-11(2-5-13)17-10-23-9-15(24-18(23)22-17)7-12-3-6-14(20)8-16(12)21/h1-6,8-10H,7H2

InChI Key

YGJCLAXNTMNBIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(SC3=N2)CC4=C(C=C(C=C4)Cl)Cl)Br

Origin of Product

United States

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